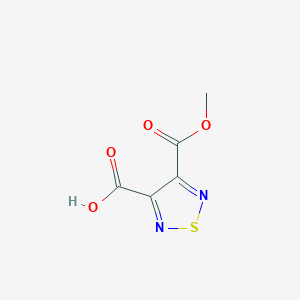

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methoxycarbonyl-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4S/c1-11-5(10)3-2(4(8)9)6-12-7-3/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBLEMSPVIAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with diethyl oxalate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The thiadiazole ring can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits notable biological activities that make it a candidate for pharmaceutical development:

-

Antimicrobial Activity :

Research indicates that derivatives of thiadiazole compounds can demonstrate significant antimicrobial properties. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains, including Staphylococcus spp. and Enterococcus faecalis . -

Anti-inflammatory Properties :

The structural features of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid suggest potential anti-inflammatory effects, warranting further pharmacological studies to explore these capabilities.

Agrochemical Applications

In agriculture, this compound is being investigated for its potential as a pesticide and plant growth regulator:

-

Pesticidal Activity :

Thiadiazole derivatives have been reported to possess insecticidal and fungicidal activities. The interaction of these compounds with agricultural pests has been documented, indicating their effectiveness in controlling various plant diseases and pests . -

Plant Activating Agents :

The compound can also be utilized as a plant activator to enhance growth and resistance against pathogens.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physicochemical properties of 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid with analogous compounds:

Notes:

- Electron-Withdrawing Groups (EWGs) : The methoxycarbonyl group in the target compound enhances electrophilicity at the thiadiazole ring, facilitating nucleophilic attacks (e.g., amination or hydrolysis) .

- Halogen Substituents : Chloro and bromo derivatives exhibit higher reactivity in nucleophilic aromatic substitution (SNAr) due to the leaving group ability of halogens .

Biological Activity

4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid (CAS Number: 90993-85-4) is a compound belonging to the thiadiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiadiazole ring, which is known for enhancing the lipophilicity and biological activity of derivatives. The presence of both carboxylic acid and methoxycarbonyl functional groups contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A study indicated that modifications to the thiadiazole structure can enhance antiproliferative activity against various cancer cell lines, achieving IC50 values in the low nanomolar range .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| ATCAA-1 | Leukemia (CCRF-CEM) | 0.124 |

| ATCAA-1 | Non-Small Cell Lung Cancer (NCI-H522) | 3.81 |

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial activities against a range of pathogens. For example, compounds derived from thiadiazoles have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating their potential as anti-tubercular agents .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound Name | MIC (μg/mL) |

|---|---|

| Compound 3a | 0.25 |

| Compound 4a | 0.045 |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Tubulin Inhibition : Similar to other thiadiazole derivatives, it may inhibit tubulin polymerization, disrupting microtubule formation essential for mitosis .

- Antioxidant Properties : Some studies suggest that thiadiazoles exhibit antioxidant activity, which could contribute to their anticancer effects by reducing oxidative stress in cells .

- Synergistic Effects : Thiadiazole derivatives have been shown to enhance the efficacy of conventional antibiotics against resistant strains of bacteria by lowering the MIC values of these antibiotics when used in combination .

Case Studies and Research Findings

Several studies have documented the promising biological activities of thiadiazole derivatives:

- Anticancer Studies : A series of modified thiadiazoles were tested against melanoma and prostate cancer cells. The results indicated a significant improvement in antiproliferative activity compared to earlier compounds .

- Antitubercular Activity : Research has highlighted the effectiveness of certain thiadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis, suggesting their potential role in treating resistant infections .

Q & A

Q. What are the common synthetic routes for preparing 4-(Methoxycarbonyl)-1,2,5-thiadiazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via multi-step routes involving functionalization of the thiadiazole core. For example, iodination of 4-(methoxycarbonyl)-3-aminobenzoic acid using sodium nitrite, HCl, and potassium iodide yields iodinated intermediates (77% yield), followed by acid chloride formation with thionyl chloride . Hydrolysis of fused pyrimidine heterocycles (e.g., thiadiazolo[3,4-d]pyrimidine diones) under basic conditions can also produce ureido or amino derivatives of the target compound, with yields dependent on reaction pH and temperature . Optimization involves controlling stoichiometry, reaction time, and purification via recrystallization or column chromatography.

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the thiadiazole ring and methoxycarbonyl group.

- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiadiazole ring vibrations.

- Mass spectrometry (HRMS) for molecular ion verification.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect by-products from hydrolysis or incomplete reactions .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in polar solvents (e.g., water) due to its carboxylic acid and methoxycarbonyl groups. It exhibits better solubility in DMSO or DMF, which are recommended for reaction media. Solubility challenges may require derivatization (e.g., esterification) for applications in aqueous systems .

Advanced Research Questions

Q. How does the reactivity of the thiadiazole ring influence its application in synthesizing heterocyclic derivatives?

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 3- and 4-positions. For example, it reacts with amines or hydrazines to form ureido or amino derivatives, which are precursors for bioactive molecules . The methoxycarbonyl group can undergo hydrolysis to a carboxylic acid, enabling further coupling reactions (e.g., amide bond formation) for drug design .

Q. What strategies can resolve contradictions in spectral data when analyzing derivatives of this compound?

Contradictions often arise from tautomerism or by-products. For example, 4-ureido derivatives may exhibit variable NMR shifts due to hydrogen bonding. Strategies include:

Q. How can computational chemistry predict the compound’s behavior in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model electron density distribution on the thiadiazole ring, identifying reactive sites for nucleophilic attack. Molecular docking studies are also used to predict interactions with biological targets (e.g., enzymes), guiding the design of RXR agonists or kinase inhibitors .

Q. What role does this compound play in the synthesis of retinoid-X-receptor (RXR) agonists?

It serves as a key intermediate in iodinated analogs used to study RXR binding affinity. For example, iodination at the 3-position enhances steric and electronic interactions with the receptor’s ligand-binding domain, as demonstrated in agonist activity assays .

Safety and Handling

Q. What are the key safety considerations when handling this compound, based on its GHS classification?

While specific GHS data for this compound is limited, structurally related thiadiazoles are classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure . Recommended precautions:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid aerosol formation.

- Store in a cool, dry place away from oxidizers.

- Dispose of waste via approved hazardous waste protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.